molecular formula C9H10FNO2 B2608483 Methyl 3-amino-5-fluoro-4-methylbenzoate CAS No. 1093087-06-9

Methyl 3-amino-5-fluoro-4-methylbenzoate

Cat. No. B2608483
Key on ui cas rn: 1093087-06-9
M. Wt: 183.182
InChI Key: RJOUOVXYOQFISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08889692B2

Procedure details

2-Chloro-5-fluoro-4-methyl-3-nitro-benzoic acid methyl ester (Example 252d, 53 g), 5% Pd/C (9 g) and ammonium formate (80 g) were stirred together in ethanol (500 mL) at 75° C. for 32 h. The reaction was filtered through celite and filtrate evaporated to a solid. This solid residue was dissolved in dichloromethane, washed with water. The separated aqueous layer was further extracted with dichloromethane (3×100 mL) and the combined organics dried (MgSO4) and evaporated. Analysis showed significant unreacted starting material. The reaction was repeated by new 5% P/C (9 g) and ammonium formate (80 g) together in ethanol (500 mL) and heating at 75° C. for 20 h. Further 5% Pd/C (9 g) and ammonium formate (80 g) were added and heating continued for 10 h. The mixture was filtered through celite and the filter cake was washed with further ethanol. The combined filtrates were evaporated, the residue dissolved in dichloromethane, washed with water. The separated aqueous layer was further extracted with dichloromethane (3×100 mL) and the combined organics dried (MgSO4) and evaporated to afford the subtitle compound (34.7 g).
Name
2-Chloro-5-fluoro-4-methyl-3-nitro-benzoic acid methyl ester
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([F:10])[C:7]([CH3:11])=[C:6]([N+:12]([O-])=O)[C:5]=1Cl.C([O-])=O.[NH4+]>C(O)C.[Pd]>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([F:10])[C:7]([CH3:11])=[C:6]([NH2:12])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
2-Chloro-5-fluoro-4-methyl-3-nitro-benzoic acid methyl ester
Quantity
53 g
Type
reactant
Smiles
COC(C1=C(C(=C(C(=C1)F)C)[N+](=O)[O-])Cl)=O
Name
Quantity
80 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
9 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite and filtrate
CUSTOM
Type
CUSTOM
Details
evaporated to a solid
DISSOLUTION
Type
DISSOLUTION
Details
This solid residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was further extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Further 5% Pd/C (9 g) and ammonium formate (80 g) were added
TEMPERATURE
Type
TEMPERATURE
Details
heating
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the filter cake was washed with further ethanol
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was further extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)F)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.7 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.